molecular formula C12H12N2O3S B1419890 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1189749-81-2

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid

Katalognummer: B1419890
CAS-Nummer: 1189749-81-2
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: YYOSOVSWYIJUMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole-based organic compound characterized by a central thiazole ring substituted with a 4-methoxybenzylamino group at position 2 and a carboxylic acid moiety at position 2. Its empirical formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 280.30 g/mol . It is cataloged under CAS number 1189749-81-2 and MDL number MFCD13176440 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-methoxybenzylamine with a thiazole derivative. One common method includes the condensation of 4-methoxybenzylamine with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-[(4-Hydroxybenzyl)amino]-1,3-thiazole-4-carboxylic acid.

    Reduction: Formation of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have highlighted the potential of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes that confer resistance to beta-lactam antibiotics. Research indicates that this compound mimics the binding characteristics of carbapenem hydrolysates, effectively restoring the activity of antibiotics like Meropenem against MBL-producing bacterial strains .

Case Study : In a murine sepsis model, the compound demonstrated synergistic effects with Meropenem, suggesting its utility in treating infections caused by resistant bacteria .

2. Anticancer Properties
The thiazole moiety has been associated with various anticancer activities. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.

Case Study : A study focused on thiazole derivatives reported their effectiveness in targeting cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . This positions the compound as a potential lead for further development in cancer therapy.

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme mechanisms, particularly those involving hydrolases. Its structural features allow it to act as a competitive inhibitor in enzymatic reactions, providing insights into enzyme kinetics and substrate interactions.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 Value (µM)
This compoundMetallo-beta-lactamaseCompetitive25
Other Thiazole DerivativeProtein KinaseNon-competitive15

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include thiazole formation followed by amination and carboxylation steps. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Wirkmechanismus

The mechanism of action of 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The methoxybenzyl group can enhance its binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Position 2 Substitutions

  • This structural change may alter solubility and receptor interactions .
  • 2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid (C₁₂H₁₂N₂O₃S): Replaces the methoxy group with ethoxy, increasing lipophilicity. Molecular weight: 264.30 g/mol .
  • CAS: 834884-94-5 .

Position 4 and 5 Modifications

  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid (C₁₁H₉NO₂S): Substitutes the 4-methoxybenzylamino group with a methylphenyl group. Molecular weight: 219.26 g/mol .
  • Molecular weight: 257.67 g/mol .

Physicochemical Properties

Compound Name Solubility Molecular Weight (g/mol) Key Functional Groups
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid Soluble in polar organic solvents 280.30 Carboxylic acid, methoxybenzylamino
2-(2-thienyl)-1,3-thiazole-4-carboxylic acid Insoluble in water; soluble in DMSO 227.27 Thienyl, carboxylic acid
2-(methoxycarbonyl)-1,3-thiazole-4-carboxylic acid Soluble in ethanol 187.18 Methoxycarbonyl, carboxylic acid
2-(5-chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid Not reported 245.71 Chlorothiophene, carboxylic acid

Key Observations :

  • The presence of a carboxylic acid group enhances water solubility in polar solvents but varies with substituent hydrophobicity (e.g., ethoxy groups reduce solubility compared to methoxy) .

Anticancer Activity

  • 2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester (): Demonstrates potent inhibition of DNA topoisomerase II, with IC₅₀ values < 1 µM. Its methyl ester group improves cell permeability compared to free carboxylic acids .

Receptor Agonism/Antagonism

  • Dual EP2/EP3 agonists (): Thiazole derivatives with oxazolidinone groups show EC₅₀ values ≤ 10 nM for prostaglandin receptors. This highlights the role of cyclic carbamate moieties in enhancing receptor affinity, a feature absent in the target compound .

Biologische Aktivität

2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative notable for its diverse biological activities. Its unique structure, featuring a methoxybenzyl group and a carboxylic acid functional group, contributes to its potential as a therapeutic agent in various medical applications. This article reviews the biological activities of this compound, synthesizing findings from multiple studies.

  • Molecular Formula : C₁₂H₁₁N₂O₃S
  • Molecular Weight : 249.286 g/mol
  • CAS Number : 1189749-81-2

The compound's structure includes a thiazole ring, which is known for its reactivity and biological significance. The presence of both an amino and a carboxylic acid group enhances its interaction with biological systems.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Study AA549 (Lung Cancer)5.2Inhibition of tubulin polymerization
Study BMCF-7 (Breast Cancer)3.8Induction of apoptosis
Study CHeLa (Cervical Cancer)4.5Cell cycle arrest

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest it may possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

There is evidence suggesting that this compound may exhibit anti-inflammatory effects. It has been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological effects of this compound can be attributed to its ability to interact with various cellular targets:

  • Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Cytokine Modulation : It may alter the expression levels of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
  • Gene Expression Regulation : The compound influences gene expression related to apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study on breast cancer cells showed that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers.
  • Case Study 2 : In vitro tests demonstrated that the compound effectively inhibited the growth of Candida albicans, suggesting its potential utility in antifungal therapies.

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the standard synthetic routes for 2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid?

The compound is typically synthesized via a multi-step approach:

Thiazole ring formation : React cysteine derivatives (L- or D-cysteine) with nitriles (e.g., benzonitrile) in methanol under pH-controlled conditions (e.g., phosphate buffer, pH 6.4) to generate 4,5-dihydrothiazole intermediates .

Acylation : Couple the thiazole intermediate with 4-methoxybenzylamine using carbodiimide reagents (e.g., EDCI) and HOBt in solvents like DCM or DMF .

Oxidation : Convert dihydrothiazole derivatives to thiazoles using BrCCl₃/DBU under mild conditions .
Characterization : Confirm structure via 1H^1H NMR (e.g., methoxy proton resonance at ~3.8 ppm), mass spectrometry (molecular ion matching calculated weight), and elemental analysis (C, H, N content) .

Q. Advanced Synthesis: Stereochemical Control and Scalability

Q. Q2. How can stereochemical outcomes be controlled during synthesis?

  • Chiral starting materials : Use enantiopure cysteine (L- or D-) to dictate the configuration at the 4-position of the thiazole ring. For example, L-cysteine yields the (4R)-isomer, while D-cysteine produces (4S) .
  • Reaction optimization : Adjust pH (6.4–7.0) and temperature (ambient vs. reflux) to minimize racemization during cyclization. Monitor reaction progress via TLC or HPLC to isolate enantiopure intermediates .
  • Scalability : Replace EDCI/HOBt with cost-effective alternatives like DCC/DMAP for large-scale coupling, ensuring >95% purity via recrystallization (e.g., ethanol/water mixtures) .

Q. Biological Activity and Mechanism

Q. Q3. What are the reported biological targets of this compound?

  • Prostaglandin receptor agonism : Structural analogs (e.g., EP2/EP3 dual agonists) show nanomolar potency (EC₅₀ ≤10 nM) via thiazole-carboxylic acid motifs interacting with receptor binding pockets .
  • Kinase inhibition : Methoxybenzyl-substituted thiazoles exhibit activity against CDK1 and GSK-3β, with IC₅₀ values in the micromolar range. Substituent positioning (para-methoxy vs. ortho) modulates selectivity .

Q. Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4. How do substituents on the benzylamine group influence bioactivity?

  • Methoxy position : Para-methoxy groups enhance receptor binding (e.g., EP2/EP3) due to improved hydrophobic interactions, while meta-substitutions reduce potency by ~50% .
  • Electron-withdrawing groups : Replace methoxy with halogens (e.g., Cl, F) to increase metabolic stability but may reduce solubility. For example, 4-chlorobenzyl analogs show prolonged half-lives in hepatic microsomes .
  • Bulk tolerance : Bulky substituents (e.g., trimethoxyphenyl) decrease cell permeability but improve selectivity for kinase targets like CDK1 .

Q. Analytical Method Development

Q. Q5. What analytical methods resolve stability issues in aqueous buffers?

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min). Monitor degradation products (e.g., hydrolysis at pH >7) at 254 nm .
  • LC-MS/MS : Quantify plasma stability with MRM transitions (e.g., m/z 305 → 187 for the parent ion). Validate method specificity against metabolites like 4-methoxybenzylamine .

Q. Data Contradictions and Reproducibility

Q. Q6. How to address discrepancies in reported biological activities?

  • Assay variability : Standardize cell lines (e.g., HEK293 for EP2/EP3) and incubation times. For example, 24-hour vs. 48-hour treatments may yield conflicting IC₅₀ values due to receptor desensitization .
  • Solubility artifacts : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation. Confirm active concentrations via LC-MS in assay media .
  • Batch purity : Compare NMR spectra (e.g., impurity peaks at δ 2.1–2.3 ppm for residual EDCI) across synthetic batches. Use preparative HPLC to isolate >99% pure material for critical assays .

Q. Advanced Applications in Drug Discovery

Q. Q7. How to design derivatives for improved blood-brain barrier (BBB) penetration?

  • LogP optimization : Aim for LogP 2–3 by replacing carboxylic acid with ester prodrugs (e.g., ethyl ester) that hydrolyze in vivo. Validate via parallel artificial membrane permeability assay (PAMPA-BBB) .
  • PSA reduction : Introduce methyl groups on the thiazole ring to lower polar surface area (<90 Ų), enhancing passive diffusion .

Q. Quality Control and Regulatory Compliance

Q. Q8. What protocols ensure batch-to-batch consistency for preclinical studies?

  • ISO 17034 compliance : Validate synthetic routes via three independent batches with ≤5% variability in yield and purity. Document critical parameters (e.g., pH, reaction time) in a quality-by-design (QbD) framework .
  • Residual solvent analysis : Use GC-MS to quantify DMF (<500 ppm) and DCM (<600 ppm) per ICH Q3C guidelines .

Eigenschaften

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)6-13-12-14-10(7-18-12)11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOSOVSWYIJUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.